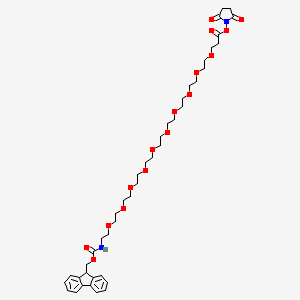

Fmoc-PEG10-NHS ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C42H60N2O16 |

|---|---|

Molecular Weight |

848.9 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C42H60N2O16/c45-39-9-10-40(46)44(39)60-41(47)11-13-49-15-17-51-19-21-53-23-25-55-27-29-57-31-32-58-30-28-56-26-24-54-22-20-52-18-16-50-14-12-43-42(48)59-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38/h1-8,38H,9-33H2,(H,43,48) |

InChI Key |

XTKIFEOEHVOXNI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG10-NHS Ester: A Versatile Heterobifunctional Linker for Advanced Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-PEG10-NHS ester is a high-purity, heterobifunctional crosslinker integral to modern bioconjugation, peptide synthesis, and the development of targeted therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application. The molecule incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic 10-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique architecture enables the precise, sequential conjugation of two different molecules, offering enhanced solubility, reduced steric hindrance, and precise control over the linkage process.

Introduction

In the landscape of advanced drug development and proteomics, the ability to specifically and efficiently link biomolecules is paramount. This compound has emerged as a critical tool in this field, providing a versatile platform for the synthesis of complex bioconjugates. Its structure is meticulously designed for controlled, stepwise reactions. The NHS ester facilitates covalent bond formation with primary amines on proteins, peptides, or other molecules.[] The Fmoc protecting group offers a stable shield for a terminal amine, which can be selectively removed under mild basic conditions to allow for a subsequent conjugation step.[2] The intervening PEG10 spacer is not merely a linker; its hydrophilicity improves the solubility of the resulting conjugate in aqueous media, a crucial factor for biological applications.[] Furthermore, the length of the PEG chain provides spatial separation between the conjugated molecules, minimizing potential steric interference.

Physicochemical and Quantitative Data

The successful application of this compound relies on a clear understanding of its physical and chemical characteristics. The following table summarizes key quantitative data for this reagent.

| Property | Value |

| Molecular Weight | ~848.9 g/mol |

| Purity | Typically ≥95% (as determined by NMR and LC-MS) |

| Spacer Arm Length | Approximately 52.5 Å (Angstroms)[3] |

| Solubility | Soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and chlorinated solvents like Dichloromethane (DCM). It also exhibits solubility in water and aqueous buffers.[2] |

| Appearance | White to off-white solid or viscous oil |

| Storage Conditions | Recommended storage at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. |

Mechanism of Action

The utility of this compound is rooted in the distinct reactivity of its two terminal functional groups.

-

NHS Ester Reaction: The N-hydroxysuccinimide ester is highly reactive towards nucleophiles, particularly the primary amines found on the N-terminus of proteins and the side chains of lysine residues. The reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond, with the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient in a pH range of 7.2 to 8.5.

-

Fmoc Group Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. It remains stable under the conditions required for the NHS ester reaction but can be readily cleaved by treatment with a mild base, typically a solution of piperidine in DMF. This deprotection exposes a primary amine, which is then available for a subsequent conjugation reaction, such as the formation of another amide bond.

This dual reactivity allows for a controlled, sequential conjugation strategy, which is particularly valuable in the synthesis of PROTACs, where a linker must connect a target protein ligand and an E3 ligase ligand.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound.

General Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing accessible primary amines.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., Phosphate Buffered Saline, PBS, at pH 7.2-8.0)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation: Prepare a solution of the protein to be labeled in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Reagent Preparation: Immediately prior to use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL). The NHS ester is sensitive to moisture and will hydrolyze in aqueous solutions; do not prepare aqueous stock solutions for long-term storage.

-

Conjugation Reaction:

-

Calculate the required amount of this compound. A 10- to 20-fold molar excess of the reagent to the protein is a common starting point. The optimal ratio may need to be determined empirically.

-

Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to minimize the risk of protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

-

Quenching the Reaction: To terminate the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

-

Fmoc Deprotection (Optional): If the exposed amine is required for a subsequent reaction, the Fmoc group can be removed by treating the conjugate with a solution of 20% piperidine in DMF for 30 minutes at room temperature. The deprotected conjugate should then be purified to remove piperidine and cleaved Fmoc adducts.

Synthesis of a PROTAC using this compound

This protocol outlines a representative workflow for the synthesis of a PROTAC, where this compound links a target protein ligand (Ligand A, containing a primary amine) and an E3 ligase ligand (Ligand B, containing a carboxylic acid).

Materials:

-

Ligand A (with a primary amine)

-

Ligand B (with a carboxylic acid)

-

This compound

-

Anhydrous DMF

-

DIPEA (N,N-Diisopropylethylamine)

-

20% Piperidine in DMF

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HPLC for purification

Procedure:

-

Step 1: Conjugation of this compound to Ligand A

-

Dissolve Ligand A in anhydrous DMF.

-

Add this compound (1.1 equivalents) and DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product (Fmoc-PEG10-Ligand A) by HPLC.

-

-

Step 2: Fmoc Deprotection

-

Dissolve the purified Fmoc-PEG10-Ligand A in 20% piperidine in DMF.

-

Stir at room temperature for 30 minutes.

-

Remove the solvent under reduced pressure and purify the resulting amine (H2N-PEG10-Ligand A) by HPLC.

-

-

Step 3: Conjugation to Ligand B

-

In a separate flask, dissolve Ligand B (with a carboxylic acid) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15 minutes to activate the carboxylic acid.

-

Add a solution of H2N-PEG10-Ligand A (1.0 equivalent) in anhydrous DMF to the activated Ligand B solution.

-

Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC (Ligand B-PEG10-Ligand A) by HPLC.

-

Visualizations

Reaction Scheme of this compound with a Primary Amine

Workflow for PROTAC Synthesis

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined structure, combining an amine-reactive NHS ester, a selectively removable Fmoc protecting group, and a beneficial PEG spacer, makes it an ideal choice for the synthesis of complex bioconjugates. The detailed protocols provided in this guide offer a starting point for the successful application of this reagent in a variety of experimental contexts, from protein labeling to the construction of targeted protein degraders. As the field of chemical biology continues to advance, the utility of such precisely engineered linkers will undoubtedly continue to grow.

References

An In-depth Technical Guide to the Core Mechanism of Action of Fmoc-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, mechanism of action, and practical applications of Fmoc-PEG10-NHS ester. This heterobifunctional linker is a cornerstone in modern bioconjugation, peptide synthesis, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Functional Components

This compound is comprised of three key functional moieties, each playing a distinct and crucial role in its utility:

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group: A base-labile protecting group for the terminal amine. Its primary function is to keep the amine unreactive until its removal is desired, allowing for sequential and site-specific conjugations.

-

PEG10 (Polyethylene Glycol) Linker: A hydrophilic spacer consisting of ten ethylene glycol units. The PEG linker enhances the solubility of the molecule in aqueous buffers, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance between conjugated molecules.

-

NHS (N-hydroxysuccinimide) Ester: An amine-reactive functional group. It facilitates the covalent attachment of the linker to primary amines on target molecules, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable amide bond.

Mechanism of Action: A Two-Fold Process

The utility of this compound lies in its two-stage reactivity: the reaction of the NHS ester with a primary amine and the subsequent deprotection of the Fmoc group to liberate a new primary amine for further functionalization.

Amine Acylation via the NHS Ester

The primary reaction involves the nucleophilic acyl substitution of a primary amine with the NHS ester. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.

This reaction is highly dependent on the pH of the reaction medium. The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5.[1] Below this range, the primary amines are protonated and thus less nucleophilic, slowing down the reaction rate. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the overall yield of the desired conjugate.

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, leading to the formation of an unreactive carboxylic acid and the release of NHS. The rate of hydrolysis increases with pH.

Data Presentation: Stability of NHS Esters

| PEG-NHS Ester Type | Half-life (minutes) at pH 8.0, 25°C |

| Succinimidyl Valerate (SVA) | 33.6 |

| Succinimidyl Carbonate (SC) | 20.4 |

| Succinimidyl Glutarate (SG) | 17.6 |

| Succinimidyl Succinate (SS) | 9.8 |

| Succinimidyl Propionate (SPA) | 16.5 |

| Succinimidyl Carboxymethylated (SCM) | 0.75 |

| Succinimidyl Succinamide (SSA) | 3.2 |

Data adapted from a comparison of various PEG reagents. The aminolysis rates generally parallel these hydrolysis rates.

Fmoc Deprotection

The Fmoc group is a robust protecting group that is stable under acidic conditions but can be readily cleaved under mild basic conditions.[2][3] This orthogonality is a key advantage in complex multi-step syntheses.

The deprotection mechanism is a base-catalyzed elimination reaction (E1cB). A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This generates a carbanion, which is stabilized by the aromatic system. The carbanion then undergoes elimination, leading to the formation of dibenzofulvene and the release of the free amine from the carbamate. The dibenzofulvene byproduct is typically scavenged by the amine base used for deprotection.

This deprotection is a very rapid reaction, with the half-life of the Fmoc group in a 20% piperidine in DMF solution being approximately 6 seconds.[4]

Mandatory Visualizations

Signaling Pathways and Reaction Mechanisms

Caption: Mechanism of NHS ester reaction with a primary amine.

References

The Strategic Role of the Fmoc Protecting Group in Advanced PEGylation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, stands as a cornerstone technology for enhancing the therapeutic properties of peptides and proteins. This process can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, enhance solubility, and shield it from proteolytic degradation and immunogenic responses.[1][2][3][4] The precision and efficiency of PEGylation are paramount, and it is here that the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group plays a critical and enabling role. This technical guide delves into the core functionalities of the Fmoc group in PEGylation, providing detailed methodologies and workflows for its application.

The Core Utility of Fmoc in Bioconjugation

The Fmoc group is a base-labile amine protecting group that has become indispensable in modern solid-phase peptide synthesis (SPPS).[5] Its utility extends seamlessly into the realm of PEGylation, particularly for the site-specific modification of biomolecules. The primary advantages of employing Fmoc chemistry in this context are rooted in its unique chemical properties:

-

Mild Deprotection Conditions: The standout feature of the Fmoc group is its stability under acidic conditions and its swift removal by a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This gentle deprotection is crucial for preserving the integrity of the target peptide, especially those containing acid-sensitive side chains or modifications.

-

Orthogonality: In the context of peptide synthesis and modification, orthogonality is the ability to deprotect one type of protecting group without affecting others. The base-lability of the Fmoc group is orthogonal to the acid-labile protecting groups (e.g., Boc, tBu, Trt) commonly used for amino acid side chains. This allows for the selective deprotection of the N-terminal amine for PEGylation while the side chains remain protected, ensuring precise, site-directed modification.

-

UV-Monitoring: The fluorenyl moiety of the Fmoc group possesses strong UV absorbance. This property can be exploited for real-time monitoring of the deprotection reaction. The cleavage of the Fmoc group releases dibenzofulvene, which forms an adduct with piperidine, and the concentration of this adduct can be quantified spectrophotometrically to ensure the reaction has gone to completion.

Fmoc-Based Methodologies for Site-Specific PEGylation

The integration of Fmoc chemistry into PEGylation protocols primarily occurs during SPPS. This allows for the precise incorporation of PEG chains at specific locations on a peptide, such as the N-terminus or the side chain of an amino acid like lysine or a specially incorporated amino acid.

N-Terminal PEGylation

The most straightforward application of Fmoc strategy in PEGylation is the modification of the N-terminal α-amino group of a peptide. After the full peptide sequence is assembled on a solid support using Fmoc-SPPS, the final Fmoc group is removed from the N-terminus, exposing a free amine. This amine is then available to react with an activated PEG reagent.

Side-Chain PEGylation

For side-chain specific PEGylation, an amino acid with an orthogonal protecting group on its side chain is incorporated into the peptide sequence. For instance, Fmoc-Lys(Alloc)-OH or Fmoc-Asp(O-Allyl)-OH can be used. After the peptide is fully assembled, the Alloc or Allyl group can be selectively removed using a palladium catalyst, exposing a free amine or carboxylic acid on the side chain for PEGylation, while the N-terminal Fmoc group and other side-chain protecting groups remain intact. Alternatively, a pre-PEGylated amino acid, such as Fmoc-Asn(PEG)-OH, can be directly incorporated into the peptide sequence during synthesis.

Quantitative Data and Experimental Protocols

The efficiency of Fmoc-based reactions is critical for the successful synthesis of homogeneously PEGylated products. The following tables and protocols provide a summary of common conditions and representative methodologies.

Table 1: Common Fmoc Deprotection Conditions in SPPS

| Reagent Composition | Solvent | Typical Reaction Time | Reference |

| 20% Piperidine | DMF | 10-20 minutes | |

| 30% Piperidine | DMF | 10 minutes | |

| 55% Piperidine | DMF | 20 minutes | |

| 20% Piperidine | NMP | ~18 minutes | |

| 25% Dipropylamine (DPA) | DMF | Not specified |

Note: Reaction times can vary based on the peptide sequence, resin, and temperature.

Experimental Protocols

Protocol 1: N-Terminal Fmoc Deprotection on Solid Support

-

Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in DMF (5-10 mL) for 1 hour in a suitable reaction vessel.

-

Solvent Removal: Drain the DMF from the reaction vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF (v/v) (10 mL) to the resin. Agitate the mixture at room temperature for 20 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 10 mL) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation (Optional): Perform a Kaiser test or a chloranil test on a small sample of the resin to confirm the presence of a free primary amine. A positive test (e.g., blue color for the Kaiser test) indicates successful Fmoc removal.

Protocol 2: N-Terminal PEGylation with Fmoc-NH-PEG-NHS Ester

This protocol assumes the peptide has been synthesized on a solid support and the N-terminal Fmoc group has been removed according to Protocol 1.

-

Reagent Preparation: Dissolve Fmoc-NH-PEG-NHS ester (0.3 mmol, 3 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 equivalents) in DMF (5 mL).

-

Coupling Reaction: Add the PEGylation reagent solution to the swelled, deprotected peptide-resin (0.1 mmol). Agitate the mixture at room temperature for 2-4 hours, or until the coupling is complete.

-

Monitoring: Monitor the reaction progress using a ninhydrin (Kaiser) test. A negative test (the beads remain colorless or yellow) indicates the consumption of the free N-terminal amines and the completion of the coupling reaction.

-

Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5 x 10 mL) followed by dichloromethane (DCM) (3 x 10 mL) to remove excess reagents.

-

Final Deprotection and Cleavage: The Fmoc group on the PEG moiety can be removed using the standard piperidine/DMF solution if a free amine is desired at the terminus of the PEG chain. Subsequently, the PEGylated peptide is cleaved from the resin and all side-chain protecting groups are removed using a suitable cleavage cocktail, such as TFA/TIS/water (95:2.5:2.5).

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and workflows involved in Fmoc-based PEGylation.

Caption: Mechanism of Fmoc deprotection by piperidine.

Caption: Workflow for N-terminal PEGylation using Fmoc-SPPS.

Caption: Core principles of Fmoc-based PEGylation.

Conclusion

The Fmoc protecting group is more than just a tool for peptide synthesis; it is a strategic enabler for the creation of precisely engineered, site-specifically PEGylated biotherapeutics. Its properties of mild, orthogonal deprotection are perfectly suited for the delicate nature of peptides and proteins, allowing for the construction of complex molecules with a high degree of purity and homogeneity. For researchers and professionals in drug development, a thorough understanding of Fmoc chemistry is fundamental to harnessing the full potential of PEGylation to create next-generation therapeutics with optimized safety and efficacy profiles.

References

- 1. peptide.com [peptide.com]

- 2. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vectorlabs.com [vectorlabs.com]

The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Function of NHS Esters

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have solidified their role as a cornerstone in the field of bioconjugation, enabling the precise and stable covalent modification of biomolecules. Their enduring popularity stems from a combination of reliable reactivity, operational simplicity, and the stability of the resulting conjugates. This technical guide provides a comprehensive exploration of the core function of NHS esters in bioconjugation, offering a deep dive into the underlying chemistry, quantitative performance metrics, and detailed experimental protocols to empower researchers in their scientific endeavors, from basic research to advanced drug development.

The Core Function: Amine-Reactive Chemistry for Stable Amide Bond Formation

The primary function of an NHS ester is to serve as an amine-reactive chemical moiety that facilitates the formation of a highly stable amide bond between a molecule of interest and a primary amine on a biomolecule.[1][] This reaction is the foundation of a vast array of bioconjugation applications, including the labeling of antibodies with fluorescent dyes for immunoassays, the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy, and the immobilization of proteins onto surfaces for biosensor development.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine group (-NH₂), typically found at the N-terminus of a protein or on the side chain of a lysine residue, acts as a nucleophile and attacks the carbonyl carbon of the NHS ester. This leads to the formation of a transient tetrahedral intermediate, which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.[]

digraph "NHS_Ester_Reaction_Mechanism" {

graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"];

node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"];

edge [arrowhead=vee, color="#34A853", penwidth=2];

// Reactants

reactant1 [label="R-C(=O)O-NHS", shape=plaintext];

reactant2 [label="R'-NH₂", shape=plaintext];

// Intermediate

intermediate [label=<

R-C(-O⁻)-O-NHS

|

⁺NH₂(R')

, shape=plaintext];

// Products

product1 [label="R-C(=O)NH-R'", shape=plaintext];

product2 [label="NHS", shape=plaintext];

// Nodes for labels

label_reactants [label="NHS Ester + Primary Amine", shape=plaintext, fontcolor="#5F6368"];

label_intermediate [label="Tetrahedral Intermediate", shape=plaintext, fontcolor="#5F6368"];

label_products [label="Amide Bond + NHS", shape=plaintext, fontcolor="#5F6368"];

// Positioning and Edges

{rank=same; reactant1; reactant2; label_reactants;}

{rank=same; intermediate; label_intermediate;}

{rank=same; product1; product2; label_products;}

reactant1 -> intermediate [label="Nucleophilic Attack", fontcolor="#4285F4", color="#4285F4"];

reactant2 -> intermediate [style=invis];

intermediate -> product1 [label="Collapse & Amide\nBond Formation", fontcolor="#EA4335", color="#EA4335"];

intermediate -> product2 [style=invis];

// Invisible edges for alignment

label_reactants -> label_intermediate [style=invis];

label_intermediate -> label_products [style=invis];

}

General Experimental Workflow for Protein Labeling.

```dot

digraph "Competing_Reactions" {

graph [rankdir="LR", bgcolor="#F1F3F4", max_width="760px"];

node [shape=box, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"];

edge [arrowhead=vee, penwidth=2];

// Nodes

NHS_Ester [label="NHS Ester\n(Reactive)", fillcolor="#FBBC05"];

Amine [label="Primary Amine\n(Biomolecule)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Water [label="Water\n(Hydrolysis)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Conjugate [label="Stable Amide Bond\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Hydrolyzed_Ester [label="Inactive Carboxylic Acid\n(Side Product)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges

NHS_Ester -> Conjugate [label="Aminolysis (pH 7.2-8.5)", color="#34A853"];

Amine -> Conjugate [style=invis];

NHS_Ester -> Hydrolyzed_Ester [label="Hydrolysis (increases with pH)", color="#EA4335"];

Water -> Hydrolyzed_Ester [style=invis];

}

References

The Swiss Army Knife of Proteomics: A Technical Guide to PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have emerged as indispensable tools in the field of proteomics, offering a versatile scaffold to conjugate, modify, and analyze proteins with enhanced precision and efficacy. Their inherent properties—biocompatibility, hydrophilicity, and tunable length—address many of the challenges associated with protein stability, solubility, and immunogenicity. This technical guide provides an in-depth exploration of the core applications of PEG linkers in proteomics, from enabling novel drug delivery systems to facilitating advanced structural and functional analyses. We delve into the fundamental chemistries of PEGylation, present quantitative data on its impact, and provide detailed experimental protocols for key applications. Furthermore, this guide offers visual representations of experimental workflows and the logical relationships in PEG linker applications to aid in comprehension and implementation.

Introduction: The Versatility of PEG Linkers in Proteomics

Polyethylene glycol (PEG) is a water-soluble, non-toxic, and non-immunogenic polymer that can be chemically attached to proteins and peptides, a process known as PEGylation.[1] This modification has profound implications for the therapeutic and diagnostic applications of proteins. The covalent attachment of PEG chains can significantly improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[2][3] Key benefits of PEGylation include:

-

Enhanced Solubility: The hydrophilic nature of PEG increases the solubility of hydrophobic proteins and peptides, making them more amenable to formulation and administration.[1][4]

-

Increased Stability: PEG chains can shield proteins from enzymatic degradation and proteolysis, thereby extending their biological half-life.

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance rate, leading to longer circulation times in the body.

-

Reduced Immunogenicity: PEG can mask antigenic sites on a protein's surface, minimizing the risk of an immune response.

PEG linkers are not merely passive additions; they are sophisticated chemical tools that can be engineered with specific functionalities. They can be linear or branched, of varying lengths, and equipped with a diverse array of reactive groups to target specific amino acid residues on a protein. This versatility allows for precise control over the bioconjugation process and the properties of the final PEG-protein conjugate.

Core Applications of PEG Linkers in Proteomics

The applications of PEG linkers in proteomics are broad and continually expanding. They are integral to the development of next-generation therapeutics, advanced diagnostic assays, and sophisticated tools for fundamental protein research.

Enhancing Therapeutic Protein Efficacy

A primary application of PEG linkers is in the development of long-acting protein and peptide drugs. By extending the circulation half-life, PEGylation reduces the required dosing frequency, which can improve patient compliance and quality of life. Notable examples of PEGylated therapeutics include Neulasta® (pegfilgrastim) and Pegasys® (peginterferon alfa-2a).

Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, PEG linkers play a crucial role in the design of Antibody-Drug Conjugates (ADCs). They serve as a flexible and stable bridge between a monoclonal antibody and a potent cytotoxic drug. The use of PEG linkers in ADCs can improve their solubility, stability, and pharmacokinetic profile. For instance, Polivy® (polatuzumab vedotin) utilizes a PEG linker to connect the antibody to the cytotoxic agent.

Protein Cross-Linking for Structural and Functional Studies

Bifunctional PEG linkers, which possess reactive groups at both ends, are valuable reagents for cross-linking studies in proteomics. These linkers can be used to probe protein-protein interactions, study protein dynamics, and stabilize protein complexes for structural analysis. The flexible and hydrophilic nature of the PEG spacer allows for the capture of dynamic protein conformations that might be missed with more rigid cross-linkers.

Mass Spectrometry-Based Proteomics

In mass spectrometry (MS), PEG linkers, particularly cleavable variants, have become instrumental in identifying and quantifying proteins and their post-translational modifications (PTMs). Cleavable PEG linkers allow for the enrichment of modified peptides and subsequent removal of the bulky PEG chain before MS analysis, simplifying the resulting spectra and improving the identification of PEGylation sites. This approach has been shown to enhance the characterization of PEGylated proteins, enabling the identification of previously unknown modification sites.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantified to optimize the design of protein conjugates for specific applications. The length and structure of the PEG linker are key determinants of its impact on the properties of the modified protein.

| Property | Effect of Increasing PEG Chain Length | Quantitative Impact (Example) | Reference |

| Hydrodynamic Radius | Increases | A 20 kDa linear PEG can increase the apparent molecular weight of a protein by 5-10 fold in size-exclusion chromatography. | |

| Circulation Half-Life | Increases | PEGylation of interferon α-2b with a 12 kDa PEG (PEG-Intron) increased its half-life from ~5 hours to ~40 hours. | |

| Enzymatic Stability | Increases | PEGylation can protect proteins from proteolytic cleavage, with longer chains offering greater protection. | |

| Immunogenicity | Decreases | The masking of epitopes by PEG can significantly reduce the antibody response to a therapeutic protein. | |

| Biological Activity | Can decrease due to steric hindrance | The biological activity of some proteins may be reduced upon PEGylation, necessitating a balance between improved pharmacokinetics and retained function. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG linkers in proteomics.

Protocol for N-terminal PEGylation of a Protein using PEG-Aldehyde

This protocol describes the site-specific PEGylation of the N-terminal α-amine group of a protein through reductive alkylation.

Materials:

-

Protein of interest (in a suitable buffer, e.g., 100 mM MES, pH 6.0)

-

mPEG-Propionaldehyde (e.g., 20 kDa)

-

Sodium cyanoborohydride (NaCNBH₃) solution (freshly prepared)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

-

Dialysis tubing or centrifugal filter units for purification

-

SDS-PAGE analysis equipment

-

Mass spectrometer for characterization

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in the reaction buffer. The buffer should be free of primary amines.

-

PEGylation Reaction:

-

Add a 5 to 10-fold molar excess of mPEG-Propionaldehyde to the protein solution.

-

Gently mix the solution and incubate at room temperature for 30 minutes.

-

Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

-

Incubate the reaction at 4°C overnight with gentle agitation.

-

-

Quenching the Reaction: Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 1 hour at room temperature.

-

Purification:

-

Remove unreacted PEG and other small molecules by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filter units with an appropriate molecular weight cutoff.

-

Further purification to separate mono-PEGylated from di- and multi-PEGylated species can be achieved using ion-exchange or size-exclusion chromatography.

-

-

Characterization:

-

Confirm the extent of PEGylation by SDS-PAGE analysis. PEGylated proteins will show a significant increase in apparent molecular weight.

-

Determine the precise mass and confirm the site of PEGylation using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Protocol for Cross-Linking Proteins using a Homobifunctional NHS-Ester PEG Linker

This protocol outlines the use of a bis-succinimidyl ester-activated PEG for cross-linking primary amines in proteins.

Materials:

-

Protein or protein complex of interest (in a suitable amine-free buffer, e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

-

BS(PEG)n (e.g., BS(PEG)5) crosslinker

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

SDS-PAGE analysis equipment

-

Mass spectrometer for cross-link identification

Procedure:

-

Reaction Setup:

-

Prepare the protein solution at a concentration of 0.5-2 mg/mL in the reaction buffer.

-

Prepare a fresh stock solution of the BS(PEG)n crosslinker in a dry, aprotic solvent (e.g., DMSO).

-

-

Cross-Linking Reaction:

-

Add the crosslinker to the protein solution at a final concentration typically ranging from 25 to 2000 µM. The optimal concentration should be determined empirically.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Analysis of Cross-Linked Products:

-

Analyze the reaction products by SDS-PAGE. The formation of higher molecular weight bands indicates successful cross-linking.

-

For identification of cross-linked peptides, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of cross-linked peptides and analysis by LC-MS/MS.

-

Visualizing PEG Linker Applications

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

Caption: General workflow for protein PEGylation.

Caption: Workflow for cross-linking mass spectrometry using PEG linkers.

Caption: Concept of using cleavable PEG linkers for analyte enrichment and MS analysis.

Conclusion

PEG linkers have fundamentally transformed the landscape of proteomics. Their ability to enhance the properties of proteins has led to the development of more effective therapeutics and has opened up new avenues for protein research. The continued innovation in PEG linker chemistry, including the development of novel cleavable and multi-functional linkers, promises to further expand their utility. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and applications of PEG linkers is essential for harnessing their full potential in advancing proteomics and biopharmaceutical development.

References

An In-depth Technical Guide to Fmoc-PEG10-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG10-NHS ester is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, comprising a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a hydrophilic ten-unit polyethylene glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for the precise modification of biomolecules.[1] This guide offers a comprehensive overview of the core principles, practical applications, and detailed methodologies associated with the use of this compound.

The Fmoc protecting group offers a stable yet readily cleavable handle, allowing for sequential and site-specific conjugation strategies.[2] The PEG10 spacer enhances the solubility and bioavailability of the modified molecule while minimizing steric hindrance.[1] The NHS ester enables efficient and specific covalent bond formation with primary amines on proteins, peptides, and other biomolecules under physiological conditions.[] This combination of features makes this compound a valuable reagent for applications ranging from peptide synthesis and protein modification to the development of sophisticated drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).[4]

Core Concepts

Chemical Structure and Properties

This compound is characterized by its three key functional components:

-

Fmoc Group: A base-labile protecting group for the terminal amine. Its removal is typically achieved using a mild base, such as piperidine in dimethylformamide (DMF), which does not affect the integrity of most biomolecules.

-

PEG10 Spacer: A hydrophilic chain of ten ethylene glycol units. This spacer imparts increased water solubility to the molecule and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.

-

NHS Ester: An amine-reactive functional group. It reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins, to form stable amide bonds.

A summary of the key properties of Fmoc-PEG-NHS esters is presented in the table below.

| Property | Value | References |

| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether. | |

| Reactivity | NHS ester reacts with primary amines at pH 7.2-9.0. | |

| Fmoc Deprotection | Cleaved by weak bases like 20% piperidine in DMF. |

Mechanism of Action

The utility of this compound lies in its two primary reactions: NHS ester-mediated conjugation and Fmoc group deprotection.

1. NHS Ester Conjugation: The NHS ester reacts with primary amines via a nucleophilic acyl substitution reaction. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5) to ensure a sufficient concentration of the deprotonated amine.

2. Fmoc Deprotection: The Fmoc group is removed by treatment with a mild base, most commonly a 20% solution of piperidine in DMF. The base abstracts the acidic proton on the fluorenyl ring, leading to β-elimination and the release of the free amine and dibenzofulvene. The dibenzofulvene is subsequently scavenged by piperidine.

Data Presentation

Hydrolysis Half-life of NHS Esters in Aqueous Buffers

The stability of the NHS ester is pH-dependent, with hydrolysis being a competing reaction to aminolysis. The following table summarizes the approximate half-life of NHS esters at different pH values. While this data is for general NHS esters, it provides a useful guideline for reactions with this compound.

| pH | Temperature (°C) | Approximate Half-life | References |

| 7.0 | 25 | 4-5 hours | |

| 8.0 | 25 | 1 hour | |

| 8.6 | 25 | 10 minutes | |

| 9.0 | 25 | < 10 minutes |

Reaction Kinetics of NHS Ester Conjugation

The rate of conjugation of NHS esters with primary amines is also pH-dependent. The table below illustrates the effect of pH on the half-time of amide formation in a model system.

| pH | Half-time of Amide Formation (minutes) | References |

| 8.0 | 80 | |

| 8.5 | 20 | |

| 9.0 | 10 |

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

This protocol outlines a general method for labeling a protein with this compound.

Materials:

-

Protein of interest

-

This compound

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer.

-

This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: The degree of PEGylation can be quantified using techniques such as SDS-PAGE, mass spectrometry, or NMR.

Protocol 2: Fmoc Deprotection of a PEGylated Molecule

This protocol describes the removal of the Fmoc protecting group to yield a free amine.

Materials:

-

Fmoc-PEGylated molecule

-

Anhydrous Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolution: Dissolve the Fmoc-PEGylated molecule in a minimal amount of DMF.

-

Deprotection: Add a solution of 20% piperidine in DMF to the reaction mixture.

-

Incubation: Stir the reaction at room temperature for 30 minutes.

-

Precipitation: Precipitate the deprotected product by adding cold diethyl ether to the reaction mixture.

-

Isolation: Centrifuge the mixture to pellet the product. Decant the supernatant.

-

Washing: Wash the pellet with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

Drying: Dry the deprotected product under vacuum.

Mandatory Visualization

Experimental Workflow for Protein PEGylation

Caption: Workflow for protein conjugation with this compound.

Logical Relationship of this compound Components

Caption: Functional components of this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is a valuable building block for the synthesis of PROTACs. The PEG linker plays a crucial role in bridging the target protein and the E3 ubiquitin ligase, facilitating the formation of a ternary complex.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Abstract

Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, enabling the precise connection of two distinct molecular entities.[1] This technical guide provides a comprehensive overview of the core principles, applications, and methodologies associated with heterobifunctional PEG linkers. It is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile molecules for advanced therapeutic design, including the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] This document details the fundamental properties of these linkers, presents quantitative data to guide selection, and offers detailed experimental protocols for their successful implementation.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are polymers of polyethylene glycol with two different reactive functional groups at their termini.[1][] This dual-reactivity allows for the specific and sequential conjugation of two different molecules, such as a targeting antibody and a therapeutic payload.[1] The incorporation of a PEG spacer between the two functional ends confers several advantageous properties to the resulting bioconjugate.

Key Advantages of PEGylation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of hydrophobic drugs in aqueous environments, reducing the risk of aggregation.

-

Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule, which can lead to a longer circulation half-life by reducing renal clearance.

-

Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system, decreasing its immunogenicity and antigenicity.

-

Biocompatibility: PEG is generally considered non-toxic and biocompatible.

-

Precise Spatial Control: The defined length of the PEG linker allows for precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological activity.

Heterobifunctional PEG linkers are integral to the design of sophisticated drug delivery systems. In Antibody-Drug Conjugates (ADCs), they connect a potent cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. In Proteolysis-Targeting Chimeras (PROTACs), the linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the targeted degradation of disease-causing proteins.

Quantitative Data on Heterobifunctional PEG Linkers

The selection of an appropriate PEG linker is critical for the successful development of a bioconjugate. The following tables summarize key quantitative data to aid in this selection process.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

| Linker | ADC Clearance (mL/day/kg) |

| No PEG | ~15 |

| PEG2 | ~12 |

| PEG4 | ~8 |

| PEG8 | ~5 |

Data adapted from a study comparing ADCs with different PEG lengths, demonstrating that longer PEG chains can lead to improved exposure.

Table 2: Common Heterobifunctional PEG Linker Chemistries and Their Reactive Partners

| Functional Group 1 | Reactive Toward | Functional Group 2 | Reactive Toward | Resulting Linkage |

| NHS Ester | Primary Amines (-NH2) | Maleimide | Thiols (-SH) | Amide, Thioether |

| Aldehyde | N-terminal α-amino groups | Thiol | Thiols (-SH) | Secondary Amine, Disulfide |

| Azide (N3) | Alkynes (Click Chemistry) | NHS Ester | Primary Amines (-NH2) | Triazole, Amide |

| DBCO (Dibenzocyclooctyne) | Azides (Copper-Free Click Chemistry) | NHS Ester | Primary Amines (-NH2) | Triazole, Amide |

| Carboxyl (-COOH) | Primary Amines (-NH2) | Maleimide | Thiols (-SH) | Amide, Thioether |

Table 3: Physicochemical Properties of PEG Polymers

| Property | Description | Impact on Bioconjugate |

| Molecular Weight (MW) | The average mass of the PEG polymer chains. Can range from a few hundred to tens of thousands of Daltons. | Influences hydrodynamic radius, circulation half-life, and tissue penetration. |

| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a monodisperse polymer. | A lower PDI leads to a more homogeneous product with predictable behavior. |

| Chain Length | The number of ethylene glycol repeating units. | Affects the distance between conjugated molecules, flexibility, and solubility. |

Experimental Protocols

The following section provides detailed methodologies for common experiments involving heterobifunctional PEG linkers.

General Considerations for PEGylation Reactions

Optimizing a PEGylation procedure involves considering several key parameters. These include:

-

Protein Concentration: The concentration of the protein to be modified.

-

PEG-to-Protein Ratio: The molar ratio of the PEG linker to the protein.

-

Temperature: The reaction temperature can influence the rate and specificity of the conjugation.

-

pH: The pH of the reaction buffer is critical for the reactivity of specific functional groups. For example, NHS esters react efficiently with primary amines at a pH of 7.5-8.5.

-

Reaction Time: The duration of the incubation period.

-

Exclusion of Oxygen: For thiol-specific reactions, excluding oxygen can prevent the formation of disulfide-linked protein dimers.

Protocol for Conjugation of an Antibody to a Thiol-Containing Drug using an NHS-PEG-Maleimide Linker

This protocol outlines a two-step process for creating an ADC.

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

NHS-PEG-Maleimide linker

-

Thiol-containing cytotoxic drug

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or size-exclusion chromatography (SEC) system

-

Reaction buffers (e.g., PBS pH 7.5-8.5 for NHS ester reaction, Conjugation Buffer such as PBS with EDTA at pH 6.5-7.5 for maleimide reaction)

-

Quenching reagent (e.g., 1M Tris-HCl, pH 8.0 or cysteine)

Procedure:

Step 1: Reaction of Antibody with NHS-PEG-Maleimide

-

Prepare a stock solution of the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF immediately before use.

-

Adjust the pH of the antibody solution to 7.5-8.5.

-

Add the linker solution to the antibody solution at a desired molar ratio (e.g., 5:1 to 20:1 linker to antibody).

-

Incubate the reaction for 1-2 hours at room temperature.

-

Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.

-

Remove the excess, unreacted linker using a desalting column or SEC equilibrated with Conjugation Buffer.

Step 2: Conjugation of the Maleimide-Activated Antibody with the Thiol-Containing Drug

-

Immediately add the thiol-containing drug to the purified maleimide-activated antibody solution. A slight molar excess of the drug is typically used.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

To quench the reaction, a sulfhydryl-containing reagent like cysteine can be added.

-

Purify the final antibody-drug conjugate by SEC to remove unreacted drug and other small molecules.

Protocol for Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester Linker

This protocol describes the conjugation of an azide-containing molecule to a protein with available primary amines.

Materials:

-

Protein in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG-NHS Ester linker

-

Azide-containing molecule

-

Anhydrous DMSO or DMF

-

Desalting column or SEC system

-

Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

-

Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

-

Add the linker solution to the protein solution at a desired molar ratio.

-

Incubate the reaction for 1-2 hours at room temperature.

-

Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0.

-

Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Conjugation with Azide-Containing Molecule

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality and consistency of the final product.

-

Size-Exclusion Chromatography (SEC-HPLC): Used to assess purity and detect the presence of aggregates or fragments.

-

Mass Spectrometry (MS): Techniques like MALDI-TOF MS and LC/MS can be used to determine the molecular weight of the conjugate and confirm the degree of PEGylation.

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can be used to visualize the increase in molecular weight after PEGylation.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to determine the drug-to-antibody ratio (DAR) of ADCs.

Visualizations

The following diagrams illustrate key concepts related to heterobifunctional PEG linkers.

Caption: General structure of a heterobifunctional PEG linker.

Caption: Workflow for ADC synthesis using an NHS-PEG-Maleimide linker.

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery. Their unique properties, including the ability to enhance solubility, improve pharmacokinetics, and reduce immunogenicity, make them essential components in the development of next-generation therapeutics like ADCs and PROTACs. A thorough understanding of the available linker chemistries, combined with careful optimization of reaction conditions and robust analytical characterization, is paramount for the successful design and implementation of these complex bioconjugates. The information and protocols provided in this guide serve as a valuable resource for researchers and developers working to harness the full potential of heterobifunctional PEG linkers.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with Fmoc-PEG10-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-PEG10-NHS ester is a heterobifunctional crosslinker used for the covalent modification of proteins and other biomolecules. This reagent features three key components:

-

N-hydroxysuccinimide (NHS) ester: An amine-reactive group that forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of polypeptides).[1]

-

Polyethylene glycol (PEG) spacer (10 units): A hydrophilic chain that enhances the solubility of the labeled molecule in aqueous solutions and can reduce aggregation.[2][3] The PEG linker also provides spatial separation between the conjugated molecules.

-

Fluorenylmethyloxycarbonyl (Fmoc) group: A base-labile protecting group for an amine, which allows for subsequent conjugation reactions after deprotection.

The unique structure of this compound makes it a versatile tool in bioconjugation, particularly in the synthesis of complex biomolecules like Proteolysis Targeting Chimeras (PROTACs).[2][4]

Chemical Principle of NHS Ester Conjugation

The labeling reaction is a nucleophilic acyl substitution where the primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is highly pH-dependent, with an optimal range of pH 7.2 to 8.5 to ensure the amino group is deprotonated and thus nucleophilic, while minimizing hydrolysis of the NHS ester.

Data Presentation: Quantitative Parameters for Protein Labeling

The degree of labeling (DOL), which is the average number of linker molecules conjugated to a single protein, is influenced by several factors, including the molar ratio of the NHS ester to the protein, protein concentration, and reaction conditions. The following table provides representative data on how the molar excess of a PEG-NHS ester can influence the degree of labeling for a typical IgG antibody.

| Molar Excess of PEG-NHS Ester to Protein | Protein Concentration (mg/mL) | Typical Degree of Labeling (DOL) |

| 5-fold | 1-10 | 1 - 3 |

| 10-fold | 1-10 | 2 - 5 |

| 20-fold | 1-10 | 4 - 6 |

| 50-fold | 1-10 | > 6 (potential for precipitation) |

Note: The values presented are typical and may require optimization for specific proteins and applications. It is recommended to perform small-scale labeling experiments to determine the optimal molar ratio for a desired DOL.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol describes a general procedure for labeling a protein with this compound.

Materials:

-

This compound

-

Protein to be labeled

-

Amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in the amine-free buffer to a final concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer.

-

-

Reagent Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.

-

-

Labeling Reaction:

-

Calculate the required amount of this compound. A 5- to 20-fold molar excess of the reagent to the protein is a common starting point.

-

Add the calculated volume of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction (Optional):

-

To stop the labeling reaction, add the quenching buffer to a final concentration of 20-50 mM. This will react with any excess NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using spectrophotometry or mass spectrometry.

-

-

Storage:

-

Store the labeled protein under conditions optimal for the unlabeled protein, typically at 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.

-

Protocol 2: Synthesis of a PROTAC using this compound

This protocol outlines the steps for synthesizing a PROTAC molecule, where this compound serves as a linker.

Materials:

-

This compound

-

E3 ligase ligand with a primary or secondary amine

-

Target protein ligand with a carboxylic acid

-

Amine-free aprotic solvent (e.g., DMF, DMSO)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Tertiary base (e.g., DIPEA)

-

Purification system (e.g., HPLC)

Procedure:

-

Conjugation of E3 Ligase Ligand to the Linker:

-

Dissolve the E3 ligase ligand and a slight molar excess of this compound in an anhydrous aprotic solvent.

-

Add a tertiary base (e.g., DIPEA) to facilitate the reaction.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

Purify the Fmoc-PEG-E3 ligase ligand conjugate.

-

-

Fmoc Deprotection:

-

Dissolve the purified conjugate in a 20% piperidine solution in DMF.

-

Stir at room temperature for approximately 30 minutes to remove the Fmoc group, exposing a primary amine.

-

Remove the piperidine and byproducts by evaporation under vacuum.

-

-

Conjugation of Target Protein Ligand:

-

In a separate flask, activate the carboxylic acid group of the target protein ligand using peptide coupling reagents (e.g., HATU, HOBt) and a tertiary base in an anhydrous aprotic solvent.

-

Add the deprotected PEG-E3 ligase ligand to the activated target protein ligand solution.

-

Stir the reaction at room temperature until the formation of the final PROTAC molecule is complete, as monitored by LC-MS.

-

-

Final Purification:

-

Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterize the purified PROTAC by mass spectrometry and NMR.

-

Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for protein labeling with this compound.

PROTAC Synthesis Workflow

Caption: Synthetic workflow for a PROTAC using an this compound linker.

PROTAC Mechanism of Action

Caption: PROTAC-mediated targeted protein degradation pathway.

References

Application Notes and Protocols for Fmoc-PEG10-NHS Ester in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of peptides and proteins. PEGylation can enhance solubility, increase circulating half-life, and reduce immunogenicity.[1] Fmoc-PEG10-NHS ester is a heterobifunctional linker designed for the site-specific incorporation of a discrete-length PEG spacer into synthetic peptides during solid-phase peptide synthesis (SPPS).

This document provides detailed application notes and protocols for the efficient use of this compound for the N-terminal PEGylation of peptides on a solid support.

This compound:

-

Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a reactive N-hydroxysuccinimide (NHS) ester.[]

-

Functionality: The NHS ester reacts with the free N-terminal amine of the peptide chain on the resin, while the Fmoc group allows for further modifications if desired, after its removal under basic conditions.

-

Spacer Arm: The 10-unit PEG chain provides a hydrophilic spacer, which can improve the solubility of the final peptide conjugate.

Data Presentation

The efficiency of on-resin PEGylation is highly dependent on the chosen coupling strategy. While direct coupling of NHS-activated PEG reagents is possible, studies have shown that in-situ activation of carboxylated PEG derivatives can lead to significantly higher yields.

| Coupling Strategy | Reagents | Molar Excess (PEG Reagent) | Reaction Time | Reported Efficiency | Reference |

| Direct NHS Ester Coupling | Fmoc-PEG-NHS ester, DIPEA | Not specified | Not specified | ~10% | [3] |

| In-situ Activation | Fmoc-PEG-COOH, PyBOP, DIPEA | 12 equivalents | 48 hours | Near 100% | [3] |

| Protein PEGylation (in solution) | MeO-PEG-NHS ester | 5- to 20-fold | Not specified | Not specified | [4] |

Note: The data for direct NHS ester coupling and in-situ activation were for a dPEG4 oligomer, but the principles are applicable to this compound. The protein PEGylation data is provided as a general reference for molar excess considerations.

Experimental Protocols

Protocol 1: N-Terminal PEGylation of Resin-Bound Peptide using this compound

This protocol describes the direct coupling of this compound to the N-terminus of a peptide synthesized on a solid support using standard Fmoc-SPPS chemistry.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF (for optional Fmoc removal)

-

Solid-phase synthesis vessel

-

Shaker or agitator

Procedure:

-

Resin Preparation:

-

Ensure the N-terminal Fmoc group of the peptide-resin has been removed by treating with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF.

-

Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

-

Coupling Reaction:

-

Dissolve this compound (5-10 equivalents relative to the resin loading) in DMF.

-

Add DIPEA (10-20 equivalents) to the dissolved this compound.

-

Add the this compound/DIPEA solution to the swollen peptide-resin.

-

Agitate the reaction mixture at room temperature for 4-24 hours. The reaction can be monitored for completion using a Kaiser test. A negative Kaiser test (beads remain colorless) indicates complete coupling.

-

-

Washing:

-

After the coupling reaction, drain the reaction vessel and wash the PEGylated peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.

-

-

Optional: Fmoc Deprotection of the PEG Linker:

-

If further modification on the PEG linker's amine is required, treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Dry the PEGylated peptide-resin under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (see Protocol 2).

-

Protocol 2: Cleavage and Deprotection of the PEGylated Peptide

The choice of cleavage cocktail depends on the amino acid composition of the peptide and the type of resin used. A common and generally effective cocktail is Reagent K.

Materials:

-

PEGylated peptide-resin

-

Trifluoroacetic acid (TFA)

-

Phenol

-

Water

-

Thioanisole

-

1,2-Ethanedithiol (EDT)

-

Cold diethyl ether

-

Centrifuge and centrifuge tubes

-

Lyophilizer

Reagent K Composition:

-

TFA: 82.5%

-

Phenol: 5%

-

Water: 5%

-

Thioanisole: 5%

-

EDT: 2.5%

Procedure:

-

Resin Preparation:

-

Place the dry PEGylated peptide-resin in a suitable reaction vessel.

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Incubate the mixture at room temperature with occasional swirling for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

-

-

Peptide Isolation:

-

Pellet the precipitated peptide by centrifugation.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the PEGylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm its identity and purity.

-

Visualizations

Workflow for On-Resin N-Terminal PEGylation

Caption: Workflow for N-terminal PEGylation in SPPS.

Logical Relationship of Reagents in Coupling and Cleavage

Caption: Reagents for PEGylation and Cleavage Steps.

References

Optimizing Fmoc Deprotection for PEGylated Peptides: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) chains to therapeutic peptides is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. PEGylation can increase solubility, extend circulating half-life, and reduce immunogenicity. The solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone of peptide production. However, the presence of a bulky PEG chain can introduce challenges during the synthesis, particularly in the critical Fmoc deprotection step. Incomplete deprotection can lead to deletion sequences and challenging purifications, ultimately impacting the yield and purity of the final PEGylated peptide.

This application note provides a detailed overview of the key considerations and optimized protocols for the efficient Fmoc deprotection of PEGylated peptides. We will explore standard and alternative deprotection reagents, address common side reactions, and offer protocols for monitoring deprotection efficiency.

Challenges in Fmoc Deprotection of PEGylated Peptides

The primary challenges in the Fmoc deprotection of PEGylated peptides stem from potential steric hindrance and aggregation. The flexible PEG chain can fold back onto the peptide, sterically shielding the N-terminal Fmoc group and hindering the access of the deprotection reagent.[1][2][3] This effect is influenced by the length and density of the PEG chain.

Furthermore, the underlying peptide sequence itself may be prone to aggregation, a common issue in SPPS that can be exacerbated by the presence of a PEG moiety.[4][5] Aggregation can lead to incomplete deprotection and coupling reactions, resulting in a heterogeneous mixture of products.

Fmoc Deprotection Reagents and Conditions

Standard Conditions: Piperidine

The most common method for Fmoc deprotection is treatment with a 20% (v/v) solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). For routine peptide synthesis, a two-step deprotection is often employed to ensure complete removal of the Fmoc group.

While 20% piperidine in DMF is the standard, the optimal concentration and reaction time may need to be adjusted for PEGylated peptides, especially for long PEG chains or sterically hindered sequences. Increasing the reaction time or performing additional deprotection cycles may be necessary to overcome incomplete removal.

Alternative Reagents and Cocktails

In cases where piperidine-based deprotection is slow or incomplete, alternative reagents can be considered.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can significantly accelerate the rate of Fmoc deprotection. It is particularly useful for sequences prone to aggregation. However, DBU can also promote side reactions such as aspartimide formation, especially in sensitive sequences like Asp-Gly. Therefore, its use should be carefully evaluated. A common cocktail is 2% DBU and 2% piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene (DBF) byproduct of Fmoc cleavage.

-

Piperazine/DBU: A combination of piperazine and DBU has been reported as a safer and effective alternative to piperidine, offering rapid and efficient Fmoc removal.

-

4-Methylpiperidine: This reagent can be used as a direct replacement for piperidine and has been shown to be equally effective.

The choice of deprotection reagent and conditions should be optimized based on the specific peptide sequence, the length of the PEG chain, and real-time monitoring of the deprotection reaction.

Summary of Fmoc Deprotection Conditions

| Reagent/Cocktail | Concentration | Solvent | Typical Reaction Time | Key Considerations |

| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 min | Standard condition; may require longer times for PEGylated peptides. |

| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 2 x 2-5 min | Faster deprotection; risk of increased aspartimide formation. |

| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 5-10 min | Effective alternative to piperidine. |

| Piperazine/DBU | 5% Piperazine, 2% DBU (w/v) | NMP | 2 x 2-5 min | Reported to reduce diketopiperazine formation. |

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

Materials:

-

Fmoc-PEGylated peptide-resin

-

20% (v/v) Piperidine in DMF

-

DMF for washing

Procedure:

-

Swell the Fmoc-PEGylated peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5.

-

Wash the resin thoroughly with DMF (5 x 1 minute) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: DBU-Based Fmoc Deprotection

Materials:

-

Fmoc-PEGylated peptide-resin

-

Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF

-

DMF for washing

Procedure:

-

Swell the Fmoc-PEGylated peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF.

-

Add the DBU/piperidine deprotection solution to the resin.

-

Agitate the mixture for 2-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5.

-

Wash the resin thoroughly with DMF (5 x 1 minute).

Monitoring Fmoc Deprotection